molecular formula C10H7NO3 B1584761 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 7509-13-9

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No. B1584761
CAS RN: 7509-13-9
M. Wt: 189.17 g/mol
InChI Key: KYWCUACNBIYDNL-UHFFFAOYSA-N
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Description

“1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid” is a quinoline derivative . It has the empirical formula C10H7NO3 and a molecular weight of 189.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) . This indicates the presence of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The structure of isoquinoline-3-carboxylic acid, which includes 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid, has attracted the attention of chemists due to the many variants of its modification at different isoquinoline positions and also the possibility of converting the carboxyl group into esters, amides, and heterocycles .
  • Methods of Application: The main methods for the synthesis of such compounds are condensation of 1-isochromenones with ammonia or with amines or the reaction of o-formylbenzoic acids with derivatives of glycine or its cyclic analogs or with nitrogen-containing Horner-Wadsworth-Emmons reagents . A more attractive method for the synthesis of 1-oxo-1,2-dihydroisoquinolines has recently appeared, i.e. the tandem Heck reaction of 2-(acetylamino)acrylates with o-iodobenzoic acid esters and their subsequent cyclization .
  • Results or Outcomes: This route has already been used in the preparation of compound PK11195 and also for development of solid-phase synthetic methods . The indicated method allows the preparation of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid esters unsubstituted in the benzene ring in 60–65% yields .

Inhibition of Hepatitis C NS5B Polymerase

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The inbuilt 2-N-hydroxy-1-oxo-3-carboxylic acid of isoquinolone was designed as a pyrophosphate mimic for hepatitis C NS5B polymerase .
  • Methods of Application: Various 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated as HCV NS5B polymerase inhibitors .
  • Results or Outcomes: The specific results or outcomes of this application were not provided in the sources .

One-Step Synthesis of Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: A one-step synthesis method has been developed for 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the sources .
  • Results or Outcomes: The specific results or outcomes of this application were not provided in the sources .

Storage and Safety

  • Scientific Field: Chemical Storage and Safety
  • Application Summary: 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is stored in a sealed, dry environment at room temperature .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the sources .
  • Results or Outcomes: The specific results or outcomes of this application were not provided in the sources .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-oxo-2H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWCUACNBIYDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299558
Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

CAS RN

7509-13-9
Record name 1,2-Dihydro-1-oxo-3-isoquinolinecarboxylic acid
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Record name NSC 407253
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Record name 7509-13-9
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Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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Synthesis routes and methods

Procedure details

Isocoumarin -3- carboxylic acid (1.40g.) was added to a solution of ammonia (d. 0.88, 10ml.) in ethanol (40ml.) at 0° and allowed to stand for 24 hours. After removal of solvent in vacuo, 6N hydrochloric acid (70ml.) was added and allowed to stand for 1 hour at 0°. Filtration gave the product as a white solid, mp. 327°-330° (lit mp. 326°-8°), (Found: C, 62.91; H, 3.69; N, 7.46. C10H7NO3 requires C, 63.49; H, 3.73; N, 7.40).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Citations

For This Compound
35
Citations
RR Deore, GS Chen, CS Chen… - Current medicinal …, 2012 - ingentaconnect.com
The inbuilt 2-N-hydroxy-1-oxo-3-carboxylic acid of isoquinolone was designed as pyrophosphate mimic for hepatitis C NS5B polymerase. Various 2-hydroxy-1-oxo-1,2-…
Number of citations: 26 www.ingentaconnect.com
K Nunami, M Suzuki, N Yoneda - The Journal of Organic …, 1979 - ACS Publications
Recently, a number of synthetic studies using isocyanides have been reported andmany versatilesynthetic methods based on these compounds have been developed. 2 Of these, the …
Number of citations: 1 pubs.acs.org
MM Blanco, MS Shmidt, CB Schapira, IA Perillo - Synthesis, 2006 - thieme-connect.com
An improved method for the synthesis of 4-hydroxy-2-methyl-1-oxo-1, 2-dihydroisoquinoline-3-carboxylic acid derivatives is described. The synthetic route involves initial phthalic …
Number of citations: 3 www.thieme-connect.com
KI Nunami, M Suzuki, N Yoneda - 1979 - pascal-francis.inist.fr
Keyword (fr) REACTION CHIMIQUE CETOESTER ALDEHYDOESTER COMPOSE BENZENIQUE HETEROCYCLE AZOTE COMPOSE BICYCLIQUE LACTAME ACETIQUE ACIDE (…
Number of citations: 25 pascal-francis.inist.fr
MM Blanco, MS Shmidt, IA Perillo - Arkivoc, 2009 - arkat-usa.org
4-Hydroxy-2-methyl-1-oxo-1, 2-dihydroisoquinoline-3-carboxylic acid derivatives 1 in solution afford a mixture of the dealkoxycarbonylated product 2 and 4-hydroxy-2-methyl-1, 3-dioxo-…
Number of citations: 2 www.arkat-usa.org
A Ture, K Rubina, E Rozhkov, V Kauss - Chemistry of Heterocyclic …, 2011 - Springer
It has been shown that the cyclization of the methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate gives the corresponding 1-…
Number of citations: 6 link.springer.com
ES Lazer, CK Miao, CL Cywin, R Sorcek… - Journal of medicinal …, 1997 - ACS Publications
Meloxicam (5), an NSAID in the enol−carboxamide class, was developed on the basis of its antiinflammatory activity and relative safety in animal models. In subsequent screening in …
Number of citations: 118 pubs.acs.org
AI Siutkina, RR Makhmudov… - Chimica Techno Acta …, 2021 - elar.urfu.ru
The synthesis of new derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is described. Starting 2-{[5-aryl-2-oxofuran-…
Number of citations: 1 elar.urfu.ru
MS Shmidt, MCG Vior, SDE Riega… - Dyes and …, 2019 - Elsevier
Quinoline is one of the most important heterocyclic systems in life sciences. Some derivatives are normal metabolites, and others are used as antibacterial, antimalarial, and anticancer …
Number of citations: 3 www.sciencedirect.com
W Zhou, J Gan, H Li, C Wang - The Journal of Organic Chemistry, 2023 - ACS Publications
A three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 4,4-dialkoxycyclohexa-2,5-dien-1-ones for the concise synthesis of chromeno[2,3-c]…
Number of citations: 4 pubs.acs.org

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